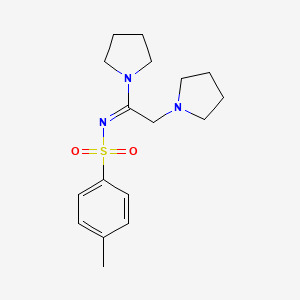
N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been extensively studied in the scientific community due to its potential applications in various fields. DIDS has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for research purposes.
Wirkmechanismus
N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide has been found to inhibit chloride channels and transporters by binding to a specific site on the channel or transporter protein. This binding results in the prevention of chloride ion movement across the membrane, leading to a decrease in the activity of the channel or transporter.
Biochemical and Physiological Effects
N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of CFTR, which is responsible for regulating the flow of chloride ions across cell membranes. N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide has also been found to inhibit the activity of the Na+/H+ exchanger, which is involved in regulating the pH of cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit chloride channels and transporters. This property makes it a valuable tool for studying the function of these channels and transporters in various physiological processes. However, one limitation of using N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide. One potential area of research is the development of more selective inhibitors of chloride channels and transporters, which would allow for more precise manipulation of these processes in cells. Another area of research is the investigation of the role of N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide in the regulation of neuronal excitability, which may have implications for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide and its potential applications in various fields.
Synthesemethoden
The synthesis of N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-diethylethylenediamine in the presence of pyrrolidine. The resulting product is then purified through recrystallization to obtain pure N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide has been used extensively in scientific research due to its ability to inhibit chloride channels and transporters. This property makes it a valuable tool for studying various physiological processes that involve chloride transport, such as the function of the cystic fibrosis transmembrane conductance regulator (CFTR) and the regulation of neuronal excitability.
Eigenschaften
IUPAC Name |
(NE)-N-(1,2-dipyrrolidin-1-ylethylidene)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-15-6-8-16(9-7-15)23(21,22)18-17(20-12-4-5-13-20)14-19-10-2-3-11-19/h6-9H,2-5,10-14H2,1H3/b18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTBKOAKYFFPBW-ISLYRVAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCCC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCCC2)/N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-1,2-di(pyrrolidin-1-yl)ethylidene]-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-benzyl-1-piperazinyl)carbonothioyl]-6-methoxyphenol](/img/structure/B5795818.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5795821.png)
![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)

![2,2'-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]imino}diethanol](/img/structure/B5795865.png)

methanone](/img/structure/B5795877.png)
![1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5795883.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)
![4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5795912.png)

